N-(3-chloro-2-fluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
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Overview
Description
N-(3-chloro-2-fluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a chloro-fluoro substituted phenyl ring, an oxadiazole moiety, and a phenoxyacetamide group, which collectively contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-fluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-chloro-2-fluoroaniline: This intermediate can be synthesized by the halogenation of aniline derivatives.
Formation of 3-phenyl-1,2,4-oxadiazole: This can be achieved through the cyclization of appropriate precursors such as hydrazides and nitriles.
Coupling Reaction: The final step involves the coupling of 3-chloro-2-fluoroaniline with 3-phenyl-1,2,4-oxadiazole in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-fluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-2-fluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-fluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the oxadiazole moiety is particularly significant, as it can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-fluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide: can be compared with other compounds containing oxadiazole moieties, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H15ClFN3O3 |
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Molecular Weight |
423.8 g/mol |
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C22H15ClFN3O3/c23-17-7-4-8-18(20(17)24)25-19(28)13-29-16-11-9-15(10-12-16)22-26-21(27-30-22)14-5-2-1-3-6-14/h1-12H,13H2,(H,25,28) |
InChI Key |
FPDNUFKZDOHQOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=C(C(=CC=C4)Cl)F |
Origin of Product |
United States |
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